2'-Deoxyadenosine-5'-monophosphate

概要

説明

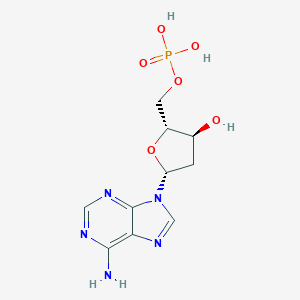

2’-デオキシアデノシン5’-モノホスフェートは、DNA合成の構成要素となるヌクレオチドです。 これは、アデノシンモノホスフェートの誘導体であり、リボース糖の2’炭素のヒドロキシル基が水素原子に置換されているため、デオキシリボヌクレオチドとなっています 。この化合物は、DNA複製や修復を含むさまざまな生物学的プロセスにおいて重要な役割を果たしています。

2. 製法

合成経路と反応条件: 2’-デオキシアデノシン5’-モノホスフェートは、化学的および酵素的方法によって合成できます。一般的なアプローチの1つは、デオキシヌクレオシドキナーゼとGTP再生系を使用することです。この方法では、チミジンをデオキシリボースドナーとして、GTPをリン酸ドナーとして、アセチルリン酸をGTPの再生に使用します。 反応は、組み換え酵素を含むワンポットシステムで行われます .

工業的生産方法: 従来、2’-デオキシアデノシン5’-モノホスフェートは、DNAの消化または化学合成によって得られます。DNAは、サケの精子などの供給源から抽出し、ホスホジエステラーゼを使用して構成ヌクレオチドに分解されます。 次に、ヌクレオチドを陰イオン交換樹脂を使用して分離します .

準備方法

Synthetic Routes and Reaction Conditions: 2’-Deoxyadenosine-5’-monophosphate can be synthesized through chemical and enzymatic methods. One common approach involves the use of deoxynucleoside kinase coupled with a GTP-regeneration system. In this method, thymidine is used as the deoxyribose donor, GTP as the phosphate donor, and acetyl phosphate to regenerate GTP. The reaction is carried out in a one-pot system with recombinant enzymes .

Industrial Production Methods: Traditionally, 2’-Deoxyadenosine-5’-monophosphate is obtained through DNA digestion or chemical synthesis. DNA is extracted from sources like salmon milt and hydrolyzed into its constituent nucleotides using phosphodiesterases. The nucleotides are then separated using anion-exchange resin .

化学反応の分析

反応の種類: 2’-デオキシアデノシン5’-モノホスフェートは、酸化、還元、置換などのさまざまな化学反応を受けます。 たとえば、ルマジンが存在する中で酸化することができ、ルマジンの励起後、ヌクレオチドからルマジン三重項励起状態への電子移動が起こります .

一般的な試薬と条件:

酸化: pH 5.5のエアレーション溶液中のルマジン。

還元と置換: 特定の条件と試薬は、目的の反応と生成物によって異なります。

主要な生成物: これらの反応から生成される主要な生成物には、酸化誘導体やその他の修飾されたヌクレオチドが含まれ、これはさまざまな生化学研究に使用できます .

4. 科学研究の用途

2’-デオキシアデノシン5’-モノホスフェートは、科学研究で幅広い用途を持っています。

科学的研究の応用

2’-Deoxyadenosine-5’-monophosphate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of novel photoaffinity labels for incorporation into DNA.

Biology: Plays a role in studying adenosine-based interactions during DNA synthesis and DNA damage.

Medicine: Investigated for its potential in antiviral research and as a therapeutic agent in various diseases.

作用機序

2’-デオキシアデノシン5’-モノホスフェートの作用機序には、複製および修復プロセス中のDNAへの組み込みが含まれます。これは、DNAポリメラーゼの基質として作用し、成長中のDNA鎖に付加します。 この化合物は、シグナル伝達経路にも参加し、DNA代謝に関与するさまざまなタンパク質と相互作用することができます .

類似の化合物:

- 2’-デオキシグアノシン5’-モノホスフェート

- 2’-デオキシシチジン5’-モノホスフェート

- チミジン5’-モノホスフェート

比較: 2’-デオキシアデノシン5’-モノホスフェートは、DNA合成および修復における特定の役割のためにユニークです。 2’-デオキシグアノシン5’-モノホスフェートや2’-デオキシシチジン5’-モノホスフェートなどの他のデオキシヌクレオチドもDNA合成に関与していますが、塩基成分とDNA分子内の特定の相互作用が異なります .

類似化合物との比較

- 2’-Deoxyguanosine-5’-monophosphate

- 2’-Deoxycytidine-5’-monophosphate

- Thymidine-5’-monophosphate

Comparison: 2’-Deoxyadenosine-5’-monophosphate is unique due to its specific role in DNA synthesis and repair. While other deoxynucleotides like 2’-Deoxyguanosine-5’-monophosphate and 2’-Deoxycytidine-5’-monophosphate also participate in DNA synthesis, they differ in their base components and specific interactions within the DNA molecule .

生物活性

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a purine nucleotide that plays a crucial role in the synthesis of DNA as a building block. It is formed from adenosine monophosphate (AMP) by the reduction of the hydroxyl group at the 2' carbon, which is essential for its incorporation into DNA strands. This compound not only serves as a fundamental metabolite but also exhibits various biological activities that have been investigated in recent research.

- Molecular Formula : C10H14N5O6P

- Molecular Weight : 267.21 g/mol

- Structure : dAMP consists of an adenine base, a deoxyribose sugar, and a single phosphate group.

Biological Functions

dAMP is primarily involved in:

- DNA Synthesis : It acts as a substrate for DNA polymerases during DNA replication.

- Cell Signaling : It can influence cellular signaling pathways through its metabolites.

- Antiviral Activity : Recent studies have highlighted its potential as an antiviral agent.

Antiviral Activity

Research has shown that analogs of dAMP exhibit significant antiviral properties. For instance, EdAP , a derivative of dAMP, demonstrated potent inhibition against influenza A virus with an IC50 value of 3.8 μM in vitro, suggesting that modifications to the dAMP structure can enhance its biological activity against viral pathogens .

Table 1: Antiviral Activity of dAMP Analog EdAP

| Compound | Virus Type | IC50 (μM) | Cytotoxicity |

|---|---|---|---|

| EdAP | Influenza A | 3.8 | None at 1 mM |

The mechanism by which dAMP and its analogs exert their antiviral effects involves:

- Inhibition of Viral Replication : By acting as chain terminators during viral RNA synthesis.

- Prevention of Phosphorylation : Certain modifications prevent enzymatic degradation, enhancing stability and efficacy in cellular environments .

Case Studies

- Study on EdAP :

- Nucleoside Analog Synergism :

Enzymatic Interactions

The biological activity of dAMP is influenced by various enzymatic processes:

- Phosphorylation Pathways : dAMP can be phosphorylated to di- and triphosphate forms, which are critical for its biological functions.

- Enzymatic Hydrolysis : Studies have shown that dAMP can be hydrolyzed by specific nucleases, releasing active metabolites that may have further biological implications .

特性

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWCHTKSEGGWEX-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-20-2, 2922-74-9 (di-hydrochloride salt) | |

| Record name | Poly(dA) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901034859 | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyadenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

653-63-4 | |

| Record name | dAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-5'-adenosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYADENOSINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFR8I97ORM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Deoxyadenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。